molecular formula C19H18N2O3S B2705293 Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate CAS No. 393838-89-6

Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate

Cat. No. B2705293
CAS RN: 393838-89-6
M. Wt: 354.42
InChI Key: HSAQRCYJFONLDY-VXPUYCOJSA-N
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Description

Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a thiazole derivative that has been synthesized for various applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Methodology

The compound’s synthesis involves a highly convenient method. Substituted naphthalene derivatives, which possess both hydroxyl and carbonyl groups, react with propargyl bromide in the presence of K2CO3 base. This reaction yields 2-(ethynyloxy) napthaene-1-carbaldehyde and its derivatives. Notably, this method offers good yield, low cost, and easy availability of starting materials .

Micellar Solution and Reaction Enhancement

The use of micellar solution plays a crucial role in this synthesis. Organic substrates are pushed away from water molecules toward the hydrophobic core of micelle droplets. This arrangement induces efficient collisions between organic substrates, resulting in a reaction rate and yield ten times greater than in the absence of micellar medium. An electron-withdrawing group favors the formation of a stable phenoxide ion, which, in turn, promotes product formation. The product’s identity is confirmed through FT-IR, 1H-NMR, and MASS spectroscopy .

Dendrimeric Structures and Applications

The synthesis and application of new dendrimeric structures have been a focus of research teams. Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can serve as a building block for dendrons and dendrimers. These structures are frequently prepared using the Williamson reaction with 2-hydroxybenzyl alcohol. Additionally, naphthalene derivatives with hydroxyl and carbonyl groups play a vital role as potential precursors for perfused heterocyclic systems. They also serve as unique models for studying “peri effects,” including hydrogen bonds, electrophilic interactions, and ring-chain tautomerism .

Intermediate in Chemical Industries

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate, specifically its O-hydroxybenzaldehyde form, finds applications as an intermediate in chemical industries. Its versatile reactivity makes it valuable for various synthetic pathways and transformations .

Other Potential Applications

While specific research on this compound is limited, its structural features suggest potential applications in medicinal chemistry, materials science, and catalysis. Further investigations could explore its behavior in biological systems, ligand-receptor interactions, and its role in supramolecular assemblies.

properties

IUPAC Name

ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAQRCYJFONLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC3=CC=CC=C32)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate

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